4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-
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Overview
Description
4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- is a complex organic compound with a unique structure that includes a pentenamide backbone, a hydroxy-methyl-phenylethyl group, and a methyl-isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- typically involves multi-step organic reactions. The process begins with the preparation of the pentenamide backbone, followed by the introduction of the hydroxy-methyl-phenylethyl group and the methyl-isopropyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.
Scientific Research Applications
4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-phenylethyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: tert-butyl 4-(phenylamino)piperidine-1-carboxylate, used as an intermediate in the manufacture of fentanyl.
Cytosine-containing compounds: Used in antiviral nucleosides and nucleotides.
Uniqueness
4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
324763-40-8 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2S)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methyl-2-propan-2-ylpent-4-enamide |
InChI |
InChI=1S/C18H27NO2/c1-6-10-16(13(2)3)18(21)19(5)14(4)17(20)15-11-8-7-9-12-15/h6-9,11-14,16-17,20H,1,10H2,2-5H3/t14-,16-,17+/m0/s1 |
InChI Key |
DWXBERSHQNUCRH-BHYGNILZSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@@H](CC=C)C(C)C |
Canonical SMILES |
CC(C)C(CC=C)C(=O)N(C)C(C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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